molecular formula C20H16N2O6S2 B13961297 Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)-, 1-oxide CAS No. 53619-79-7

Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)-, 1-oxide

Cat. No.: B13961297
CAS No.: 53619-79-7
M. Wt: 444.5 g/mol
InChI Key: KYPKSNSADFFYFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)-, 1-oxide is a chemical compound with the molecular formula C20H16N2O6S2. It is known for its unique structure, which includes a benzofurazan core substituted with two (4-methylphenyl)sulfonyl groups and an oxide group.

Preparation Methods

The synthesis of Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)-, 1-oxide typically involves the reaction of benzofurazan with (4-methylphenyl)sulfonyl chloride in the presence of a base such as pyridine. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity .

Chemical Reactions Analysis

Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)-, 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofurazan core or the (4-methylphenyl)sulfonyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)-, 1-oxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions and binding to specific receptor sites. The exact molecular pathways depend on the specific application and target .

Comparison with Similar Compounds

Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)-, 1-oxide can be compared with other similar compounds, such as:

    Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)-: Lacks the oxide group, leading to different chemical properties and reactivity.

    Benzofurazan, 4,7-bis((4-chlorophenyl)sulfonyl)-:

    Benzofurazan, 4,7-bis((4-nitrophenyl)sulfonyl)-:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxide group, which confer distinct chemical and physical properties .

Properties

CAS No.

53619-79-7

Molecular Formula

C20H16N2O6S2

Molecular Weight

444.5 g/mol

IUPAC Name

4,7-bis-(4-methylphenyl)sulfonyl-3-oxido-2,1,3-benzoxadiazol-3-ium

InChI

InChI=1S/C20H16N2O6S2/c1-13-3-7-15(8-4-13)29(24,25)17-11-12-18(20-19(17)21-28-22(20)23)30(26,27)16-9-5-14(2)6-10-16/h3-12H,1-2H3

InChI Key

KYPKSNSADFFYFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C3=[N+](ON=C23)[O-])S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.